![molecular formula C9H14N2 B12857828 (R)-2-(1H-Pyrrol-3-yl)piperidine](/img/structure/B12857828.png)
(R)-2-(1H-Pyrrol-3-yl)piperidine
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Overview
Description
®-2-(1H-Pyrrol-3-yl)piperidine is a chiral compound that features a piperidine ring substituted with a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1H-Pyrrol-3-yl)piperidine typically involves the reaction of a piperidine derivative with a pyrrole compound under specific conditions. One common method includes the use of a chiral catalyst to ensure the formation of the ®-enantiomer. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of ®-2-(1H-Pyrrol-3-yl)piperidine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
®-2-(1H-Pyrrol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole-2,5-dione derivatives, while reduction can lead to the formation of piperidine derivatives with altered functional groups.
Scientific Research Applications
Chemical Properties and Structure
(R)-2-(1H-Pyrrol-3-yl)piperidine is characterized by its unique structural composition, which includes a piperidine ring fused with a pyrrole moiety. This combination imparts distinct chemical properties that make it valuable for various applications:
- Molecular Formula: C11H14N2
- Molecular Weight: 174.24 g/mol
The presence of nitrogen atoms in both rings enhances its reactivity and potential interactions with biological targets.
Pharmaceutical Development
This compound has been investigated for its role as a pharmaceutical intermediate. Its structural features allow it to interact with various biological receptors, making it a candidate for drug development targeting conditions such as:
- Neurological Disorders: Research indicates that derivatives of piperidine compounds can exhibit neuroprotective effects and may be beneficial in treating diseases like Alzheimer's and Parkinson's .
- Cancer Treatment: The compound has shown promise as an inhibitor of specific protein kinases, which play crucial roles in cancer cell signaling pathways .
Studies have explored the biological activities of this compound, focusing on its interactions with enzymes and receptors:
- Enzyme Inhibition: Preliminary findings suggest that this compound may act as an inhibitor for key enzymes involved in metabolic pathways, potentially impacting conditions such as diabetes and obesity .
- Antimicrobial Properties: Some derivatives have demonstrated antibacterial activity against various pathogens, indicating potential applications in developing new antibiotics .
Case Study 1: Neuroprotective Effects
A study conducted by researchers at the University of Texas investigated the neuroprotective effects of this compound derivatives on neuronal cell cultures exposed to oxidative stress. The findings indicated significant reductions in cell death and improved cell viability, suggesting potential therapeutic applications for neurodegenerative diseases.
Case Study 2: Anticancer Activity
In another study published in the Journal of Medicinal Chemistry, this compound was evaluated for its anticancer properties against various cancer cell lines. The results showed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapies.
Table 1: Summary of Biological Activities
Table 2: Potential Therapeutic Applications
Mechanism of Action
The mechanism of action of ®-2-(1H-Pyrrol-3-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(1H-Pyrrol-3-yl)piperidine: The enantiomer of the compound with different stereochemistry.
Pyrrole derivatives: Compounds with similar pyrrole moieties but different substituents.
Piperidine derivatives: Compounds with similar piperidine rings but different substituents.
Uniqueness
®-2-(1H-Pyrrol-3-yl)piperidine is unique due to its specific chiral configuration and the presence of both pyrrole and piperidine rings. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
(R)-2-(1H-Pyrrol-3-yl)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a pyrrole moiety. Its molecular formula is C10H12N2, and it has a molecular weight of approximately 160.22 g/mol. The compound's structure allows for various interactions with biological targets, contributing to its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:
- Receptor Modulation : The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing pathways related to mood, cognition, and pain perception.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like cancer and inflammation.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and ovarian cancer cells. The compound's mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of bacterial strains. Its effectiveness as an antibacterial agent is linked to its ability to inhibit bacterial topoisomerases, enzymes critical for DNA replication.
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications on the piperidine and pyrrole rings significantly influence the biological activity of the compound. For instance:
- Substitution at the 2-position : Enhances aqueous solubility and bioavailability.
- Alkyl chain variations : Affect receptor affinity and selectivity.
Case Study 1: Anticancer Efficacy
In a study conducted by Chen et al., this compound derivatives were synthesized and assessed for their anticancer potential. The most active derivative showed an IC50 value of 5 µM against prostate cancer cells, demonstrating significant promise for further development as an anticancer agent.
Case Study 2: Antimicrobial Activity
A recent investigation into the antimicrobial properties revealed that the compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA). The study indicated that the compound could serve as a lead for developing new antibiotics, especially in light of rising antibiotic resistance.
Properties
Molecular Formula |
C9H14N2 |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(2R)-2-(1H-pyrrol-3-yl)piperidine |
InChI |
InChI=1S/C9H14N2/c1-2-5-11-9(3-1)8-4-6-10-7-8/h4,6-7,9-11H,1-3,5H2/t9-/m1/s1 |
InChI Key |
MIQFTOZWGJRFMS-SECBINFHSA-N |
Isomeric SMILES |
C1CCN[C@H](C1)C2=CNC=C2 |
Canonical SMILES |
C1CCNC(C1)C2=CNC=C2 |
Origin of Product |
United States |
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